molecular formula C8H8N2S2 B7767278 benzene-1,4-dicarboximidothioic acid

benzene-1,4-dicarboximidothioic acid

Cat. No.: B7767278
M. Wt: 196.3 g/mol
InChI Key: USHPIZCRGQUHGN-UHFFFAOYSA-N
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Description

Benzene-1,4-dicarboximidothioic acid is an organic compound characterized by the presence of a benzene ring substituted with carboximidothioic acid groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,4-dicarboximidothioic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H4(COOH)2+2CS(NH2)2C6H4(CONHCSNH2)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2 + 2\text{CS(NH}_2\text{)}_2 \rightarrow \text{C}_6\text{H}_4(\text{CONHCSNH}_2)_2 + 2\text{H}_2\text{O} C6​H4​(COOH)2​+2CS(NH2​)2​→C6​H4​(CONHCSNH2​)2​+2H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboximidothioic groups to amine groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene-1,4-dicarboximidothioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or the induction of cellular stress responses.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-dicarboxylic acid: A precursor in the synthesis of benzene-1,4-dicarboximidothioic acid.

    Benzene-1,4-dicarboxamide: Similar structure but with amide groups instead of carboximidothioic groups.

    Benzene-1,4-dicarboxylic acid dichloride: A chlorinated derivative used in various chemical syntheses.

Uniqueness

This compound is unique due to the presence of carboximidothioic groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzene-1,4-dicarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPIZCRGQUHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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